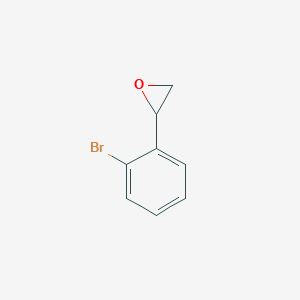

2-(2-Bromophenyl)oxirane

Descripción

2-(2-Bromophenyl)oxirane, also known as (S)-2-bromostyrene oxide, is an epoxide derivative featuring a bromine atom at the ortho position of the phenyl ring. This compound is characterized by its three-membered cyclic ether (oxirane) structure, which confers significant reactivity due to ring strain. It is synthesized via stereoselective epoxidation of 2-bromostyrene using methods such as enzymatic cascades or chemical oxidants like 3-chloroperbenzoic acid (mCPBA) . Its enantiomeric purity is critical for applications in asymmetric synthesis, as demonstrated by its separation via gas chromatography (GC) (Figure S29, ).

Propiedades

IUPAC Name |

2-(2-bromophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYZZBGVWDYSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(2-Bromophenyl)oxirane can be synthesized through the epoxidation of 2-bromostyrene. The reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in an inert solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired epoxide.

Industrial Production Methods: Industrial production of 2-(2-Bromophenyl)oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: 2-(2-Bromophenyl)oxirane can undergo oxidation reactions to form corresponding diols or other oxidized products.

Reduction: Reduction of the oxirane ring can lead to the formation of bromohydrins.

Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines, alcohols, or water.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide, amines, or alcohols in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Diols or ketones.

Reduction: Bromohydrins.

Substitution: Various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(2-Bromophenyl)oxirane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Structural and Electronic Effects of Substituents

The reactivity and physical properties of aryl-substituted oxiranes are heavily influenced by the position and nature of substituents on the phenyl ring. Key comparisons include:

Key Observations :

- Ortho vs. Para Bromine : The ortho-bromine in 2-(2-Bromophenyl)oxirane introduces steric hindrance, directing nucleophilic attack to the less hindered β-position of the oxirane ring. In contrast, para-substituted analogs exhibit more predictable electronic effects .

- Electron-Donating vs. Withdrawing Groups : Methyl groups (e.g., 2-(3-Methylphenyl)oxirane) increase electron density at the oxirane ring, slowing electrophilic reactions. Bromine and -CF₃ groups enhance electrophilicity, accelerating ring-opening reactions .

Actividad Biológica

2-(2-Bromophenyl)oxirane, also known as a brominated epoxide, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure:

- Molecular Formula: C8H7BrO

- Molecular Weight: 199.05 g/mol

- CAS Number: 71636-51-6

The compound features a bromine atom attached to a phenyl ring adjacent to an oxirane (epoxide) functional group, which is known for its reactivity in various chemical reactions.

-

Cytotoxicity:

- 2-(2-Bromophenyl)oxirane has been studied for its cytotoxic effects on various cancer cell lines. The epoxide group is known to form covalent bonds with nucleophiles in proteins and DNA, potentially leading to apoptosis in cancer cells.

- In vitro studies indicate that the compound can induce cell death in human breast cancer cells by activating apoptotic pathways .

- Antimicrobial Properties:

- Enzyme Inhibition:

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on the cytotoxic effects of 2-(2-Bromophenyl)oxirane demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The mechanism was attributed to the formation of DNA adducts and subsequent activation of the p53 pathway, leading to increased apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA adduct formation and apoptosis |

| HeLa | 20 | Enzyme inhibition and cell cycle arrest |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of 2-(2-Bromophenyl)oxirane was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential .

| Microorganism | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 32 | Moderate |

Synthesis and Applications

The synthesis of 2-(2-Bromophenyl)oxirane typically involves the bromination of phenyl compounds followed by epoxidation. This compound is utilized in the synthesis of various pharmaceuticals and as a precursor for more complex organic molecules.

Environmental Considerations

Despite its potential benefits, the use of brominated compounds raises environmental concerns due to their persistence and toxicity. Therefore, ongoing research focuses on developing greener synthesis methods and evaluating the environmental impact of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.